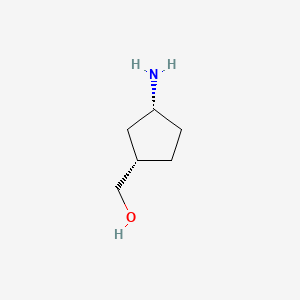
((1S,3R)-3-aminocyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,3R)-3-aminocyclopentyl)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
- Chemistry ((1S,3R)-3-aminocyclopentyl)methanol serves as a building block in organic synthesis, enabling the creation of complex molecules.
- Biology This compound can be used in biological research to study the effects of cyclopentane derivatives on biological systems.
- Industry It can be employed in the synthesis of specialty chemicals and materials.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions due to its functional groups:
- Oxidation Oxidation reactions can transform it into corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
- Reduction Reduction reactions can convert the compound into various reduced forms, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution The amino or hydroxymethyl groups can be replaced by other functional groups through substitution reactions, facilitated by reagents like halogens, acids, or bases.
This compound has potential biological activities, particularly in pharmacological applications. Its stereochemical configuration significantly influences its interactions with biological targets. The amino group can form hydrogen bonds or ionic interactions, while the hydroxymethyl group participates in various chemical reactions, influencing the compound's activity and specificity.
- Antimicrobial Properties Research suggests that this compound may act as an inhibitor in certain biochemical pathways, particularly inhibiting bacterial enzymes, indicating its potential as an antibiotic. Comparative studies have shown that structural analogs with different stereochemistry exhibit varying levels of biological activity, highlighting the significance of stereochemistry in pharmacological efficacy.
Case Studies and Research Findings
- Antibiotic Development Derivatives similar to this compound exhibited significant inhibition of bacterial growth by targeting specific enzymes involved in bacterial metabolism.
- Pharmacokinetics Research into the pharmacokinetic properties of related compounds has shown that stereochemical configuration affects absorption and metabolism rates, which could inform dosing strategies for potential therapeutic applications.
Propiedades
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDOKDLGGYIOY-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102099-18-3 |
Source


|
| Record name | rac-[(1R,3S)-3-aminocyclopentyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













